REACTION_CXSMILES
|
CO[N:3]=[C:4]([C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1)[CH2:5][C:6]1[CH:11]=[CH:10][C:9]([O:12][CH3:13])=[CH:8][CH:7]=1.B.O1CCCC1.O>C1COCC1>[NH2:3][CH:4]([C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1)[CH2:5][C:6]1[CH:11]=[CH:10][C:9]([O:12][CH3:13])=[CH:8][CH:7]=1 |f:1.2|
|
Name
|
2-(4-methoxyphenyl)-1-phenyl-1-ethanone-O-methyl oxime
|
Quantity
|
1.65 g
|
Type
|
reactant
|
Smiles
|
CON=C(CC1=CC=C(C=C1)OC)C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
21.2 mL
|
Type
|
reactant
|
Smiles
|
B.O1CCCC1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
magnetic stirring overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
freshly distilled from sodium benzophenone ketyl) under nitrogen
|
Type
|
TEMPERATURE
|
Details
|
The resulting pale yellow solution was refluxed overnight
|
Duration
|
8 (± 8) h
|
Type
|
TEMPERATURE
|
Details
|
cooled in an ice water bath
|
Type
|
CUSTOM
|
Details
|
to quench
|
Type
|
TEMPERATURE
|
Details
|
The resulting colorless bi-phasic mixture was refluxed with vigorous
|
Type
|
ADDITION
|
Details
|
Hexanes (40 ml) were added
|
Type
|
CUSTOM
|
Details
|
the layers separated
|
Type
|
EXTRACTION
|
Details
|
The aqueous portion was extracted with hexanes (1×40 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic portions were dried over potassium carbonate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to afford a colorless, slightly cloudy syrup
|
Type
|
CUSTOM
|
Details
|
This syrup was purified by column chromatography on neutral alumina (I, 15 g)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
NC(CC1=CC=C(C=C1)OC)C1=CC=CC=C1
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 86% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |